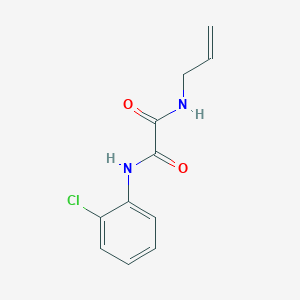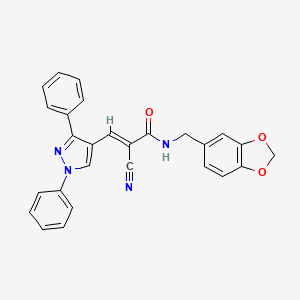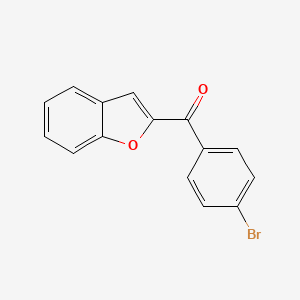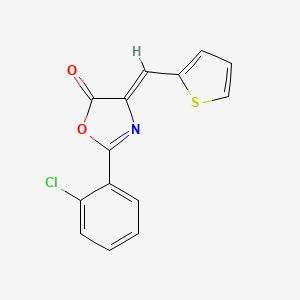![molecular formula C15H16F2N2O2 B4631838 5-(difluoromethyl)-3-methyl-1-[(2-phenylcyclopropyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4631838.png)
5-(difluoromethyl)-3-methyl-1-[(2-phenylcyclopropyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-component reactions, one-pot synthesis, or specific reactions that introduce functional groups characteristic of the compound's structure. For example, an efficient one-pot synthesis approach for creating pyrazole derivatives has been demonstrated, highlighting the versatility and green chemistry aspect of pyrazole synthesis (Ali et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy. These techniques provide insights into the arrangement of atoms within the molecule and the molecular conformations. For instance, X-ray crystallography has been used to elucidate the structure of pyrazole derivatives, revealing specific bonding patterns and molecular geometries (Safronova et al., 2015).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and tautomeric transformations. These reactions are often influenced by the presence of substituents on the pyrazole ring, which can affect the compound's reactivity and interaction with other molecules. For example, research into the conformational behavior of pyrazole derivatives has shown that tautomeric shifts and intramolecular hydrogen bonding play significant roles in their chemical properties (Kurteva et al., 2015).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties can be determined through experimental methods and computational modeling. The crystal structure analysis often reveals the presence of hydrogen bonding and other intermolecular interactions that stabilize the crystal lattice (Zhang et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic properties, are influenced by the molecular structure of the pyrazole derivatives. Studies often employ spectroscopic methods and computational chemistry to understand these properties, facilitating the design of new compounds with desired reactivities and applications. DFT studies, for instance, help in understanding the electronic structure and potential reactivity of these molecules (Patel, 2013).
Scientific Research Applications
Synthetic Methodologies and Ligand Design
Research has developed flexible synthetic methodologies for pyrazoles, including compounds with functionalized substituents similar to the target compound. These methods allow for the installation of various alkyl and aryl groups, facilitating the production of ligands for potential use in catalysis and material science. The significance of these ligands lies in their ability to facilitate hydrogen bonding due to the strategic placement of a ligating side chain on a ring carbon, enhancing their utility in scientific research (Grotjahn et al., 2002).
Characterization and Structural Analysis
The synthesis and characterization of square-planar tetranuclear silver and gold clusters supported by a pyrazole-linked bis(N-heterocyclic carbene) ligand demonstrate the versatility of pyrazole derivatives in forming complex metal structures. These structures, which are intensely luminescent in the solid state, showcase the potential of pyrazole derivatives in the development of new materials with unique optical properties (Y. Z. and Wanzhi Chen, 2007).
Theoretical Investigations and Quantum Chemical Analysis
Combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives have provided insights into their structural, spectral, and electronic properties. This research approach allows for a deeper understanding of the molecule's behavior, facilitating its application in various scientific domains, such as material science and molecular electronics (S. Viveka et al., 2016).
Material Science and Corrosion Inhibition
Pyrazole derivatives have been studied for their corrosion inhibition performance, demonstrating significant potential in protecting metals in aggressive environments. Such investigations not only contribute to the fundamental understanding of corrosion processes but also to the development of more effective corrosion inhibitors for industrial applications (M. Yadav et al., 2016).
properties
IUPAC Name |
[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(2-phenylcyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O2/c1-9-8-15(21,14(16)17)19(18-9)13(20)12-7-11(12)10-5-3-2-4-6-10/h2-6,11-12,14,21H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGFWTVICPBGFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)F)O)C(=O)C2CC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl](2-phenylcyclopropyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4631755.png)

![4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4631763.png)
![6-ethoxy-4-({4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4631771.png)
![1-benzyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4631777.png)

![1-({1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(3-methylbenzyl)piperazine](/img/structure/B4631791.png)
![methyl 2-{[(2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4631796.png)
![N-({[2-chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4631798.png)
![ethyl 5-(aminocarbonyl)-2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4631811.png)

![2-(2,4-dichlorobenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4631833.png)

![2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B4631855.png)